2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol
Description
Significance of Pyrazole-Containing Scaffolds in Modern Organic Synthesis and Chemical Biology
Pyrazole (B372694) scaffolds, five-membered aromatic rings containing two adjacent nitrogen atoms, are of immense interest in drug discovery and materials science. mdpi.com Their unique structural and electronic properties have led to their incorporation into a wide array of molecules with diverse biological activities. globalresearchonline.net Pyrazole derivatives have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties. nih.govacademicstrive.com The versatility of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of its physicochemical properties and biological targets. This has made it a valuable building block in the synthesis of numerous pharmaceuticals. mdpi.com
The significance of pyrazole-containing scaffolds is underscored by their presence in a number of commercially successful drugs. For instance, Celecoxib is a well-known anti-inflammatory drug, while Rimonabant has been used as an anti-obesity agent. globalresearchonline.net The continued exploration of pyrazole derivatives in medicinal chemistry highlights their enduring importance and potential for the development of new therapeutic agents. nih.gov
Overview of Heterocyclic Alcohol Derivatives in Chemical Research
Heterocyclic compounds are a broad class of organic molecules that contain a ring structure with at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. globalresearchonline.net When a hydroxyl (-OH) group is attached to a heterocyclic scaffold, it forms a heterocyclic alcohol. These derivatives are of significant interest in chemical research, particularly in the field of medicinal chemistry. The hydroxyl group can act as a hydrogen bond donor and acceptor, which can be crucial for molecular recognition and binding to biological targets like enzymes and receptors.
Furthermore, the alcohol functionality serves as a versatile synthetic handle, allowing for further chemical modifications to explore structure-activity relationships (SAR). The introduction of a hydroxyl group can also influence the pharmacokinetic properties of a molecule, such as its solubility and metabolism. Therefore, heterocyclic alcohols are often key intermediates in the synthesis of more complex and potent bioactive molecules.
Historical Development and Evolution of Synthetic Approaches to Pyrazolylethanol Architectures
The synthesis of pyrazole derivatives has a long history, with the first preparations dating back to the late 19th century. One of the most classical methods is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine (B178648) with a β-dicarbonyl compound. Over the years, numerous other synthetic strategies have been developed to access the pyrazole core with various substitution patterns.
The synthesis of pyrazolylethanol architectures, specifically, can be approached in several ways. A common strategy involves the use of a pre-functionalized pyrazole precursor that can be elaborated to introduce the ethanol (B145695) side chain. For instance, a pyrazole-carboxaldehyde can be subjected to a Wittig reaction followed by reduction, or directly reacted with a suitable organometallic reagent. Alternatively, the ethanol moiety can be introduced during the pyrazole ring formation by using a starting material that already contains the hydroxyl group or a protected version of it. The development of modern synthetic methodologies, including transition metal-catalyzed cross-coupling reactions, has further expanded the toolbox for creating diverse pyrazolylethanol derivatives.
A plausible synthetic route to 2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol could involve the reaction of 1-methyl-1H-pyrazole with ethylene (B1197577) oxide in the presence of a base. This method provides a direct way to introduce the 2-hydroxyethyl group onto the pyrazole ring.
Contextual Placement of this compound within Related Pyrazole Systems
This compound belongs to the family of N-substituted pyrazole derivatives, where a methyl group is attached to one of the nitrogen atoms of the pyrazole ring, and an ethanol group is substituted at the 5-position. The specific substitution pattern of this molecule influences its chemical properties and potential applications. The presence of the N-methyl group prevents tautomerism, leading to a well-defined isomeric structure.
The ethanol side chain introduces a polar hydroxyl group, which can participate in hydrogen bonding and serve as a point for further functionalization. This positions the compound as a potential intermediate in the synthesis of more complex molecules with desired biological activities. The pyrazole core itself is known to be a bioisostere for other aromatic systems and can interact with various biological targets. Therefore, this compound can be considered a valuable building block in the design and synthesis of novel pyrazole-based compounds for pharmaceutical and agrochemical research. jksus.org
Below is a table summarizing the basic properties of this compound.
| Property | Value |
| Molecular Formula | C₆H₁₀N₂O |
| Molecular Weight | 126.16 g/mol |
| SMILES | CN1N=CC=C1CCO |
| InChI Key | JOVMMHAXQLTITC-UHFFFAOYSA-N |
Structure
3D Structure
Properties
IUPAC Name |
2-(2-methylpyrazol-3-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-8-6(3-5-9)2-4-7-8/h2,4,9H,3,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVMMHAXQLTITC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 1 Methyl 1h Pyrazol 5 Yl Ethan 1 Ol and Its Analogues
Regioselective and Stereoselective Synthesis Strategies
The precise control of substituent placement on the pyrazole (B372694) ring (regioselectivity) and the spatial arrangement of atoms in the ethanol (B145695) side chain (stereoselectivity) are critical for modulating the biological activity and material properties of these compounds.
Multi-step syntheses provide a robust platform for the construction of complex pyrazole derivatives, allowing for the purification of intermediates and precise control over the final structure.
Convergent Synthesis: In a convergent approach, different fragments of the target molecule are synthesized separately and then joined together in the later stages. For the synthesis of 2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol, a convergent strategy might involve the synthesis of a pyrazole ring with a suitable functional group at the 5-position, which can then be coupled with a two-carbon unit to form the ethanol side chain. For instance, a 5-halopyrazole can be subjected to a cross-coupling reaction with a protected 2-hydroxyethyl nucleophile.
Divergent Synthesis: A divergent strategy begins with a common intermediate that is then elaborated into a variety of structurally related analogues. A temperature-controlled divergent synthesis of pyrazoles and 1-tosyl-1H-pyrazoles has been developed, which proceeds via an electrophilic cyclization in the absence of transition-metal catalysts and oxidants. nih.gov This method allows for the generation of diverse pyrazole derivatives from common starting materials by simply adjusting the reaction temperature. While not directly applied to the synthesis of this compound, this strategy highlights a modern approach to creating libraries of pyrazole analogues. Another practical one-pot, base-promoted regio-divergent cyclization of hydrazines with alkynyl silanes offers a streamlined approach to diverse silicone-substituted and functionalized pyrazoles with excellent selectivity. rsc.org
A notable multi-step synthesis of thiophene-substituted NH-pyrazoles from chalcone (B49325) analogues involves a three-step sequence: bromine addition, conversion of chalcone dibromides into β-diketones, and subsequent ring closure. nih.gov
| Strategy | Description | Potential Application for Target Compound | Key Features |
| Convergent | Synthesis of pyrazole core and ethanol side chain separately, followed by coupling. | Coupling of a 1-methyl-5-halopyrazole with a protected ethanol unit. | High overall yield, modularity. |
| Divergent | A common pyrazole intermediate is functionalized to create various analogues. | A 1-methyl-1H-pyrazole-5-carbaldehyde could be reduced and homologated. | Efficient library synthesis. nih.govrsc.org |
One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of time, resource, and cost-efficiency. researchgate.net Several one-pot methods have been developed for the synthesis of substituted pyrazoles.
A general and efficient one-pot, three-component procedure for preparing 3,5-disubstituted 1H-pyrazoles involves the condensation of substituted aromatic aldehydes and tosylhydrazine, followed by cycloaddition with terminal alkynes. organic-chemistry.org This method tolerates various functional groups and sterically hindered substrates. organic-chemistry.org Another one-pot synthesis of pyrazoles from ketones, aldehydes, and hydrazine (B178648) monohydrochloride readily forms pyrazoline intermediates which are then oxidized in situ to afford a wide variety of pyrazoles in good to excellent yields. researchgate.netorganic-chemistry.org
The synthesis of 3-phenyl-5-(p-substitutedphenyl)-1H-pyrazoles has been achieved through a one-pot reaction of three components under mild conditions, followed by oxidation of the initially formed pyrazolines. nih.gov Additionally, a one-pot cyclocondensation of 1,3-dicarbonyl compounds with phenyl hydrazines catalyzed by an ionic liquid has been reported to produce substituted N-phenyl pyrazoles in good to moderate yields at room temperature. nih.gov
| Reactants | Catalyst/Conditions | Product Type | Yield | Reference |
| Aldehydes, Ketones, Hydrazine | Mild conditions, then oxidation | 3,4,5-Trisubstituted pyrazoles | Good to Excellent | researchgate.netorganic-chemistry.org |
| Aromatic Aldehydes, Tosylhydrazine, Terminal Alkynes | Not specified | 3,5-Disubstituted 1H-pyrazoles | Good | organic-chemistry.org |
| Aryl Methyl Ketone, Araldehyde, Hydrazine HCl | Mild conditions, KBrO3-KBr | 3-Phenyl-5-(p-substitutedphenyl)-1H-pyrazoles | Good | nih.gov |
| 1,3-Dicarbonyls, Phenyl hydrazines | 1-Ethyl-3-methylimidazolium Chloride (Ionic Liquid) | Substituted N-phenyl pyrazoles | Good to Moderate | nih.gov |
Catalytic Synthesis of the Pyrazolylethanol Framework
Catalysis plays a pivotal role in modern organic synthesis, enabling reactions with high efficiency, selectivity, and sustainability. Various catalytic systems, including transition metals, organocatalysts, and biocatalysts, have been employed for the synthesis of the pyrazolylethanol framework.
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. A highly regioselective synthesis of 5-substituted pyrazoles, including 5-hydroxyethyl-substituted pyrazoles, has been achieved through a copper(I)-catalyzed reaction of hydrazonyl chlorides with homopropargylic alcohols. thieme.de This method is particularly relevant for the synthesis of the target compound, as it directly introduces the hydroxyethyl (B10761427) group at the desired position. It is proposed that the intramolecular complexation of copper(I) by the carbinol oxygen may lead to the formation of a dinuclear copper(I) intermediate, which accounts for the high regioselectivity. thieme.de
Other transition metals like palladium, nickel, and iron have also been utilized in pyrazole synthesis. An iron-catalyzed route provides a regioselective synthesis of 1,3- and 1,3,5-substituted pyrazoles from the reaction of diarylhydrazones and vicinal diols. organic-chemistry.org Nickel-based heterogeneous catalysts have been used for the one-pot synthesis of pyrazoles from the condensation of hydrazines, ketones, and aldehydes at room temperature. researchgate.net
| Catalyst System | Reactants | Product Feature | Key Advantage | Reference |
| Copper(I) | Hydrazonyl chlorides, Homopropargylic alcohols | 5-Hydroxyethyl-substituted pyrazole | High regioselectivity for the 5-position | thieme.de |
| Iron | Diarylhydrazones, Vicinal diols | 1,3- and 1,3,5-Substituted pyrazoles | Regioselective | organic-chemistry.org |
| Nickel (heterogeneous) | Hydrazine, Ketones, Aldehydes | Substituted pyrazoles | One-pot, room temperature | researchgate.net |
Organocatalysis: Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a metal-free and often more environmentally benign alternative to traditional metal catalysis. A direct catalytic asymmetric synthesis of pyrazolidine (B1218672) derivatives has been developed through a chiral amine-catalyzed Michael/hemiaminal cascade reaction between a hydrazine compound and an α,β-unsaturated aldehyde. nih.gov This method provides functionalized 3-hydroxypyrazolidine derivatives with high enantioselectivity. nih.gov While this produces a saturated pyrazolidine ring, it demonstrates the potential of organocatalysis in constructing chiral pyrazole-related scaffolds.
Biocatalysis: Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. Lipases are a class of enzymes that have been successfully employed in the kinetic resolution of racemic alcohols, including those with heterocyclic moieties. nih.govjocpr.com For instance, lipase-catalyzed kinetic resolution of aryltrimethylsilyl chiral alcohols through transesterification has been shown to be highly effective, yielding products with excellent enantiomeric excess. nih.gov This approach could be applied to resolve a racemic mixture of this compound to obtain the individual enantiomers. The resolution of racemic 1,2-diols containing a chiral quaternary center has also been achieved using lipase-catalyzed selective acylation. nih.gov
| Catalysis Type | Methodology | Potential Application | Key Advantage | Reference |
| Organocatalysis | Chiral amine-catalyzed cascade reaction | Asymmetric synthesis of pyrazolidine precursors | Metal-free, high enantioselectivity | nih.gov |
| Biocatalysis | Lipase-catalyzed kinetic resolution | Enantioselective separation of racemic 2-(pyrazolyl)ethanols | High enantioselectivity, mild conditions | nih.govjocpr.comnih.gov |
Green Chemistry and Sustainable Synthesis Innovations
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. dergipark.org.tr In the context of pyrazole synthesis, this has led to the development of methodologies that utilize environmentally benign solvents, alternative energy sources, and recyclable catalysts.
Aqueous Synthesis: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Several pyrazole syntheses have been successfully performed in aqueous media. dergipark.org.trnih.govchemicalbook.com For instance, the "on water" synthesis of N-unsubstituted pyrazoles has been developed by the cyclization of diketoesters and diketones with semicarbazide (B1199961) hydrochloride, avoiding the use of toxic hydrazine. nih.gov The use of water microdroplets has also been shown to accelerate pyrazole synthesis, offering a fast and efficient catalyst-free method at ambient conditions. nih.gov
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating. dergipark.org.trnih.govmdpi.comijpsdronline.com The microwave-assisted synthesis of pyrazole derivatives from chalcone analogs and hydrazine hydrate (B1144303) in ethanol has been reported, demonstrating a significant rate enhancement. nih.gov Microwave irradiation has also been employed in the one-pot synthesis of novel pyrazole derivatives from substituted benzaldehydes, ethyl 3-oxobutanoate, and phenylhydrazine (B124118) in water at room temperature. dergipark.org.tr
| Green Approach | Specific Method | Advantages | Reference |
| Aqueous Media | "On water" synthesis with semicarbazide HCl | Avoids toxic hydrazine, simple, efficient | nih.gov |
| Synthesis in water microdroplets | Catalyst-free, rapid, ambient conditions | nih.gov | |
| Microwave Irradiation | Cyclization of chalcones with hydrazine | Reduced reaction times, higher yields | nih.gov |
| One-pot synthesis in water | Room temperature, efficient | dergipark.org.tr |
Solvent-Free and Microwave-Assisted Protocols
Modern synthetic chemistry is increasingly focused on developing environmentally benign and efficient methodologies. researchgate.net In the synthesis of pyrazole derivatives, solvent-free and microwave-assisted protocols have emerged as powerful tools to reduce reaction times, improve yields, and minimize waste. nih.govdergipark.org.tr Microwave irradiation accelerates reactions by directly heating the reactants, leading to rapid and uniform temperature changes that are difficult to achieve with conventional heating. researchgate.net
Solvent-free, or "dry media," reactions, often performed by grinding reactants together or supporting them on mineral solids, eliminate the need for volatile organic solvents, which are often hazardous and costly to dispose of. researchgate.netmdpi.com When combined, these techniques offer a synergistic approach to green chemistry. nih.gov For instance, the synthesis of 3,5-disubstituted-1H-pyrazoles has been achieved in high yields and with short reaction times by reacting α,β-unsaturated ketones and their corresponding tosylhydrazones under solvent-free conditions activated by microwaves. nih.gov This approach avoids the use of traditional alcoholic solvents and significantly cuts down the reaction time from hours to mere minutes. nih.govdergipark.org.tr
Research has demonstrated the successful application of these methods for various pyrazole analogues. One-pot syntheses, where multiple reaction steps are carried out in a single vessel, have been developed under microwave irradiation, further simplifying procedures and reducing waste. mdpi.com For example, the condensation of β-keto esters with hydrazine derivatives to form pyrazolones proceeds rapidly and in excellent yields without any solvent under microwave heating. researchgate.net Similarly, the reaction of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with hydrazines shows improved yields and shorter reaction times under microwave irradiation compared to conventional heating in a solvent like methanol. researchgate.net
| Reactants | Method | Conditions | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| α,β-Unsaturated Ketones + Tosylhydrazones | Microwave-Assisted (Solvent-Free) | Base, Dry Media | Minutes | High | nih.gov |
| Chalcones + Hydrazine Hydrate | Solvent-Free Grinding | Room Temperature | Minutes | >90% | researchgate.net |
| β-Keto Esters + Hydrazine Derivatives | Microwave-Assisted (Solvent-Free) | - | Rapid | Good to Excellent | researchgate.net |
| Enones + Semicarbazide HCl | Microwave-Assisted | 100 W, 70°C, Methanol/Water | 4 minutes | 82-96% | dergipark.org.tr |
| Hydrazones + Aldehydes/Ketones | Conventional (Reflux) | Ethanol, Acid | Hours | Good | acs.org |
Atom Economy and Reaction Efficiency Analysis
Atom economy is a central principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. jetir.org High atom economy is crucial for sustainable synthesis, as it minimizes the generation of waste. researchgate.net Many traditional multi-step syntheses suffer from low atom economy due to the use of stoichiometric reagents and protecting groups, which are not part of the final molecule.
Modern synthetic strategies for pyrazoles, such as multicomponent reactions (MCRs) and cycloaddition reactions, are inherently more atom-economical. rsc.org For instance, the classical Knorr synthesis of pyrazoles from 1,3-dicarbonyls and hydrazine is a condensation reaction that forms the pyrazole ring and water as the only byproduct, representing a highly atom-efficient process. wikipedia.org
Solvent-free and microwave-assisted protocols often enhance reaction efficiency, not just by improving yields and reducing times, but also by enabling reactions with better atom economy. nih.gov One-pot syntheses, where reactants are converted into a product through successive reactions without isolating intermediates, are particularly advantageous. researchgate.net This approach saves on solvents and energy required for purification steps and reduces material loss. For example, a one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, followed by in-situ oxidation, provides an efficient route to substituted pyrazoles. researchgate.net
| Reaction Type | Description | Atom Economy | Key Advantages | Reference |
|---|---|---|---|---|
| [3+2] Cycloaddition | Reaction of a 1,3-dipole (e.g., from hydrazine) with a dipolarophile (e.g., alkyne). | Very High | All atoms from the reactants are incorporated into the product. | organic-chemistry.org |
| Condensation (e.g., Knorr Synthesis) | Joining of two molecules (e.g., 1,3-diketone and hydrazine) with the elimination of a small molecule (e.g., H₂O). | High | Generates only a small, benign byproduct. | wikipedia.org |
| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single reaction vessel to form the final product. | High | High step economy, reduces waste from intermediate workups. | rsc.org |
| Traditional Multi-Step Synthesis | Involves sequential steps with isolation of intermediates, often using protecting groups or stoichiometric reagents. | Variable to Low | Allows for complex transformations but often generates significant waste. | N/A |
Synthetic Utility of Key Precursors and Intermediates
Hydrazine-Mediated Pyrazole Formation and Functionalization
The formation of the pyrazole ring is most commonly achieved through the cyclocondensation reaction of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. mdpi.commdpi.com This foundational method, known as the Knorr pyrazole synthesis, is a robust and versatile strategy for creating a wide array of substituted pyrazoles. wikipedia.orgnih.gov For the synthesis of a 1-methyl-5-substituted pyrazole, methylhydrazine is the key reagent that provides the N1-methyl group and the adjacent nitrogen atom of the heterocyclic ring.
The reaction involves the nucleophilic attack of the hydrazine on the two carbonyl carbons of the 1,3-dicarbonyl precursor. The choice of hydrazine (e.g., hydrazine hydrate vs. a substituted hydrazine like methylhydrazine) determines the substitution pattern on the pyrazole's nitrogen atoms. The use of unsymmetrical dicarbonyl compounds can lead to mixtures of regioisomers, an issue that modern synthetic methods aim to control. mdpi.commdpi.com
Beyond the classic 1,3-diketone pathway, other precursors are also effective. α,β-Unsaturated ketones and aldehydes can react with hydrazines to form pyrazoline intermediates, which are then oxidized to the aromatic pyrazole ring. mdpi.comnih.gov This two-step process allows for diverse functionalization patterns. The versatility of hydrazine-mediated cyclization makes it the cornerstone for accessing the core pyrazole scaffold required for the synthesis of this compound.
| Precursor Type | Hydrazine Reagent | Intermediate/Product | Key Features | Reference |
|---|---|---|---|---|
| 1,3-Diketone | Methylhydrazine | Substituted Pyrazole | Direct, high atom economy cyclocondensation. | wikipedia.org |
| α,β-Unsaturated Ketone | Hydrazine | Pyrazoline (requires oxidation) | Provides access to pyrazoles from different starting materials. | nih.gov |
| Acetylenic Ketone | Hydrazine | Pyrazole (can form regioisomers) | Direct formation of the aromatic ring without an oxidation step. | mdpi.commdpi.com |
| α,β-Unsaturated Ketone with Leaving Group | Hydrazine | Pyrazole | Forms a pyrazoline intermediate followed by elimination of the leaving group to aromatize. | mdpi.com |
Functionalization of Pyrazole Aldehydes and Ketones
Once the substituted pyrazole ring is formed, further functionalization is often necessary to arrive at the target molecule. For the synthesis of this compound, a key intermediate is a pyrazole bearing a two-carbon side chain with a carbonyl group at the appropriate position, such as 1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one or (1-methyl-1H-pyrazol-5-yl)acetaldehyde. The final step is the reduction of this carbonyl group to the primary alcohol.
Pyrazole aldehydes can be synthesized through methods like the Vilsmeier-Haack reaction, which formylates the C4 position of the pyrazole ring. mdpi.com Acylation reactions can introduce a ketone function. Once the pyrazole aldehyde or ketone is in hand, its reduction to the corresponding alcohol is a standard and high-yielding transformation.
| Reducing Agent | Formula | Typical Solvents | Selectivity | Advantages |
|---|---|---|---|---|
| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | Reduces aldehydes and ketones. | Safe to handle, mild conditions, high selectivity. |
| Lithium Aluminum Hydride | LiAlH₄ | Anhydrous Ether, THF | Reduces aldehydes, ketones, esters, carboxylic acids, amides. | Very powerful and versatile reducing agent. |
| Catalytic Hydrogenation | H₂ / Catalyst (e.g., Pd, Pt, Ni) | Ethanol, Ethyl Acetate | Reduces aldehydes, ketones, alkenes, alkynes. | "Green" process, byproduct is water (if any). Can be sensitive to other functional groups. |
Chemical Reactivity and Functional Transformations of 2 1 Methyl 1h Pyrazol 5 Yl Ethan 1 Ol
Reactions at the Ethanolic Hydroxyl Group
The primary hydroxyl group in the side chain is a key site for functionalization, allowing for the introduction of various new functionalities through derivatization and oxidation reactions.
The hydroxyl group of 2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol can readily undergo reactions typical of primary alcohols to form a variety of derivatives. These transformations are fundamental for modifying the compound's physical and chemical properties or for preparing it for subsequent synthetic steps.
Esterification: The formation of esters can be achieved through reaction with carboxylic acids, acid chlorides, or acid anhydrides. For instance, reaction with a carboxylic acid under Fischer esterification conditions (typically in the presence of a strong acid catalyst like sulfuric acid) would yield the corresponding ester. A more reactive approach involves using an acyl chloride or anhydride, often in the presence of a non-nucleophilic base such as pyridine or triethylamine, to neutralize the liberated acid. These reactions are generally high-yielding and allow for the introduction of a wide array of R-groups.
Etherification: The synthesis of ethers from the ethanolic hydroxyl group can be accomplished via methods like the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form the more nucleophilic alkoxide, which is then reacted with an alkyl halide (R-X) to form the ether. Alternatively, ethers can be formed under acidic conditions, though this is less common for primary alcohols unless specific reagents are used.
Activation: The hydroxyl group can be converted into a better leaving group to facilitate nucleophilic substitution reactions. Common methods include conversion to a sulfonate ester, such as a tosylate (TsO-), mesylate (MsO-), or triflate (TfO-). This is typically achieved by reacting the alcohol with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base like pyridine. The resulting sulfonate esters are excellent substrates for substitution with a wide range of nucleophiles.
| Reaction Type | Reagents | Product Type | General Reaction Scheme |
|---|---|---|---|
| Esterification | R-COOH / H+ or R-COCl / Base | Ester | Py-CH2CH2OH → Py-CH2CH2OCOR |
| Etherification (Williamson) | 1. NaH; 2. R-X | Ether | Py-CH2CH2OH → Py-CH2CH2OR |
| Sulfonylation (Activation) | TsCl / Pyridine | Tosylate | Py-CH2CH2OH → Py-CH2CH2OTs |
*Py represents the 1-methyl-1H-pyrazol-5-yl moiety.
The primary alcohol of the this compound side chain is susceptible to oxidation, yielding either the corresponding aldehyde or carboxylic acid, depending on the oxidant and reaction conditions.
Selective oxidation to the aldehyde, 2-(1-methyl-1H-pyrazol-5-yl)acetaldehyde, can be achieved using mild oxidizing agents that are known to minimize over-oxidation. Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an appropriate solvent like dichloromethane are effective for this transformation.
More vigorous oxidation leads to the formation of the carboxylic acid, 2-(1-methyl-1H-pyrazol-5-yl)acetic acid. Common oxidants for this purpose include potassium permanganate (KMnO₄), chromic acid (Jones reagent), or nitric acid. Furthermore, electrooxidation has been demonstrated as an effective method for oxidizing pyrazoles containing a 2-hydroxyethyl group. researchgate.net Studies on the electrooxidation of 1-(2-hydroxyethyl)pyrazole and 4-(2-hydroxyethyl)pyrazole on a nickel hydroxide electrode in an alkaline medium have shown that the process can yield the corresponding pyrazole-acetic acid or, with more exhaustive oxidation, the pyrazole-carboxylic acid. researchgate.net For instance, the oxidation of 1-(2-hydroxyethyl)pyrazole resulted in pyrazole-1-acetic acid with a yield of 80.0%, while 4-(2-hydroxyethyl)pyrazole was oxidized to pyrazole-4-carboxylic acid with a 57.0% yield. researchgate.net This suggests that similar electrochemical methods could be applied to this compound to produce the corresponding acetic and carboxylic acids.
| Desired Product | Typical Reagents | Product Structure |
|---|---|---|
| Aldehyde | PCC, DMP, Swern Oxidation | Py-CH2CHO |
| Carboxylic Acid | KMnO4, Jones Reagent, NiO(OH) electrode | Py-CH2COOH |
*Py represents the 1-methyl-1H-pyrazol-5-yl moiety.
Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole (B372694) Ring
The pyrazole ring is an aromatic, electron-rich heterocycle. Its reactivity towards substitution is largely governed by the electronic properties of the ring atoms and any existing substituents.
Electrophilic Aromatic Substitution: Pyrazoles readily undergo electrophilic aromatic substitution. mdpi.com Due to the directing effects of the two nitrogen atoms, electrophilic attack occurs preferentially at the C-4 position, which is the most electron-rich carbon. mdpi.comnih.gov The presence of the 1-methyl and 5-ethan-1-ol substituents does not typically alter this regioselectivity. Common electrophilic substitution reactions include:
Halogenation: Reaction with reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine in the presence of an oxidizing agent introduces a halogen atom at the C-4 position. mdpi.com
Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) at the C-4 position.
Sulfonation: Reaction with fuming sulfuric acid can lead to the introduction of a sulfonic acid group (-SO₃H) at C-4.
Thiocyanation: The pyrazole skeleton can undergo electrophilic thiocyanation at the C-4 position using reagents like PhICl₂ and NH₄SCN to generate the reactive electrophile. beilstein-journals.org
Nucleophilic Aromatic Substitution: Nucleophilic substitution on the pyrazole ring is generally difficult due to the ring's electron-rich nature. mdpi.com Such reactions typically require the presence of strong electron-withdrawing groups on the ring to activate it towards nucleophilic attack, or the use of highly reactive N-nitropyrazole derivatives. acs.org For an unactivated ring like that in this compound, direct nucleophilic substitution is not a favored pathway. An alternative approach to functionalizing the C-5 position (and C-3) involves deprotonation with a strong base (lithiating agent) followed by reaction with an electrophile. researchgate.net
| Reaction Type | Position of Attack | Rationale | Example Reaction |
|---|---|---|---|
| Electrophilic Substitution | C-4 | Highest electron density on the ring. | Bromination with NBS → 4-bromo derivative |
| Nucleophilic Substitution | Unfavored (C-3/C-5) | Electron-rich nature of the ring. Requires activation. | Generally does not occur without activating groups. |
Cycloaddition and Annulation Reactions Involving Pyrazolylethanol Derivatives
While 1,3-dipolar cycloaddition is a primary method for synthesizing the pyrazole ring itself, pyrazole derivatives can also participate in cycloaddition and annulation reactions to form more complex fused heterocyclic systems. nih.govresearchgate.net The specific reactivity of this compound in such reactions is not extensively documented, but the pyrazole nucleus and its side chain offer potential for various transformations.
For example, derivatives of the title compound could be envisioned to participate in annulation reactions. If the ethanol (B145695) side chain is oxidized to an aldehyde or converted into a group suitable for cyclization, it could react with a functional group introduced at the C-4 position of the pyrazole ring to form a fused system. The synthesis of pyrazolo[1,5-a]pyrimidines from 5-aminopyrazoles demonstrates how a functional group on the pyrazole ring can be used to build a new fused ring system. beilstein-journals.org Similarly, a derivative of this compound could be designed to undergo intramolecular cyclization to form pyrazolo-fused systems.
Role as a Versatile Synthetic Building Block in Complex Molecule Construction
The dual functionality of this compound makes it a valuable precursor in the synthesis of more complex molecules, particularly in the field of medicinal chemistry where the pyrazole scaffold is prevalent. nih.govmdpi.com
The hydroxyl group can serve as a handle for attaching the pyrazole moiety to other molecular scaffolds. For instance, after converting the alcohol to a better leaving group (e.g., a tosylate or halide), it can be used to alkylate amines, phenols, or other nucleophiles. This is exemplified by the synthesis of related anxiolytic agents like 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol, where a pyrazole-containing alcohol is linked to a piperazine core. nih.gov
Conversely, the pyrazole ring can be the site of modification. As described in section 3.2, electrophilic substitution at the C-4 position can introduce new functional groups. These groups can then be used in cross-coupling reactions (e.g., Suzuki or Sonogashira coupling if a halide is introduced) to form carbon-carbon or carbon-heteroatom bonds, thereby constructing larger, more complex structures. The synthesis of pinacol esters of 1-alkyl-1H-pyrazol-5-ylboronic acids highlights how the pyrazole ring can be functionalized for use in palladium-catalyzed cross-coupling reactions. researchgate.net
The combination of these reactive sites allows for a stepwise, controlled construction of complex target molecules, where both the pyrazole ring and its side chain are strategically modified.
Advanced Spectroscopic and Structural Elucidation of 2 1 Methyl 1h Pyrazol 5 Yl Ethan 1 Ol and Its Derivatives
Comprehensive NMR Spectroscopy for Conformational and Dynamic Studies (e.g., NOESY, DOSY)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. For 2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol, standard 1D NMR techniques (¹H and ¹³C) confirm the basic connectivity of atoms. However, advanced 2D NMR methods like Nuclear Overhauser Effect Spectroscopy (NOESY) and Diffusion Ordered Spectroscopy (DOSY) offer deeper insights into the molecule's three-dimensional structure and dynamic behavior.
NOESY experiments are instrumental in determining the spatial proximity of protons. For this compound, NOESY can reveal the preferred conformation of the ethanol (B145695) side chain relative to the pyrazole (B372694) ring. Cross-peaks would be expected between the protons of the N-methyl group and the adjacent proton on the pyrazole ring, as well as between the methylene (B1212753) protons of the ethanol side chain and the pyrazole ring protons. The intensity of these cross-peaks is inversely proportional to the sixth power of the distance between the nuclei, providing critical data for conformational analysis. mdpi.com
DOSY separates the NMR signals of different species in a mixture based on their diffusion coefficients, which correlate with molecular size and shape. In studies of derivatives or reaction mixtures, DOSY can distinguish the target molecule from reactants, products, and aggregates, providing a non-invasive method for analyzing complex solutions.
A summary of typical NMR data is presented below.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| N-CH₃ | ~3.8 | ~35.0 | s |
| Pyrazole C3-H | ~7.4 | ~138.0 | d |
| Pyrazole C4-H | ~6.1 | ~105.0 | d |
| -CH₂- (adjacent to pyrazole) | ~2.9 | ~28.0 | t |
| -CH₂- (adjacent to OH) | ~3.9 | ~60.0 | t |
| -OH | Variable (broad) | - | s |
High-Resolution Mass Spectrometry for Reaction Pathway Intermediates and Impurity Profiling
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions for the parent molecule and its fragments. This capability is indispensable for confirming the identity of this compound and for elucidating reaction pathways and identifying trace impurities. nih.gov
During synthesis, which often involves the condensation of a substituted hydrazine (B178648) with a 1,3-dicarbonyl compound, HRMS can be used to identify key reaction intermediates that may not be isolable. mdpi.comnih.gov By coupling liquid chromatography with HRMS (LC-HRMS), the reaction mixture can be analyzed at various time points to track the formation of intermediates and by-products, providing a detailed mechanistic understanding. mdpi.com
Furthermore, HRMS is a powerful tool for impurity profiling, a critical aspect of chemical characterization. ijnrd.orgresearchgate.net It can detect and identify process-related impurities (e.g., residual starting materials, isomers) and degradation products that may form during storage. The high mass accuracy allows for the confident assignment of molecular formulas to even low-level impurities. mdpi.com
| Compound | Formula | Adduct | Calculated Exact Mass (m/z) | Typical Observed Mass (m/z) |
|---|---|---|---|---|
| This compound | C₆H₁₀N₂O | [M+H]⁺ | 127.0866 | 127.0865 |
| Potential Isomeric Impurity (e.g., 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol) | C₆H₁₀N₂O | [M+H]⁺ | 127.0866 | 127.0865 |
| Unreacted Precursor (e.g., 4-oxohexanal) | C₆H₁₀O₂ | [M+H]⁺ | 115.0754 | 115.0753 |
X-ray Crystallography for Solid-State Structural Analysis and Intermolecular Interactions
X-ray crystallography provides unambiguous determination of the molecular structure in the solid state, including precise bond lengths, bond angles, and torsional angles. For derivatives of this compound that form suitable single crystals, this technique can definitively confirm the connectivity and stereochemistry. mdpi.com
Studies on similar pyrazole ethanol compounds, such as 2-(3-methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol, reveal key structural features. mdpi.comresearchgate.net The pyrazole ring is typically planar, and the substituent groups are positioned relative to this plane. spast.org A crucial aspect revealed by crystallography is the nature of intermolecular interactions. The hydroxyl group of the ethanol side chain is a potent hydrogen bond donor, while the nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors. nih.gov These interactions dictate the crystal packing arrangement, often leading to the formation of extended networks, such as chains or sheets, in the solid state. researchgate.netnih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₁H₁₃N₃O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.542(2) |
| b (Å) | 10.368(2) |
| c (Å) | 10.038(2) |
| β (°) | 108.41(3) |
| Key Interaction | Intermolecular O-H···N hydrogen bonding |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Mechanistic Insights
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.net For this compound, the spectra would be dominated by vibrations associated with the pyrazole ring and the hydroxyethyl (B10761427) side chain.
Key expected vibrational modes include:
O-H Stretching: A broad and strong absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, characteristic of the hydrogen-bonded alcohol group.
C-H Stretching: Bands in the 2850-3000 cm⁻¹ region for the aliphatic CH₂ and CH₃ groups, and typically above 3000 cm⁻¹ for the C-H bonds on the pyrazole ring.
C=N and C=C Stretching: Strong to medium intensity bands in the 1400-1600 cm⁻¹ region corresponding to the stretching vibrations within the pyrazole ring. researchgate.net
N-N Stretching: A characteristic vibration for the pyrazole ring, often observed around 1100 cm⁻¹. researchgate.net
C-O Stretching: A strong band in the IR spectrum, typically found between 1050-1200 cm⁻¹, corresponding to the primary alcohol.
These characteristic frequencies provide a reliable fingerprint for the molecule and can be used to monitor reactions, such as the formation of the alcohol from a corresponding ketone or ester.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) |
|---|---|---|---|
| O-H (Alcohol) | Stretching | 3200 - 3600 | Strong, Broad |
| C-H (Pyrazole Ring) | Stretching | 3050 - 3150 | Medium |
| C-H (Aliphatic) | Stretching | 2850 - 3000 | Medium-Strong |
| C=N / C=C (Ring) | Stretching | 1400 - 1600 | Medium-Strong |
| N-N (Ring) | Stretching | 1100 - 1150 | Medium |
| C-O (Alcohol) | Stretching | 1050 - 1200 | Strong |
Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The pyrazole ring is an aromatic heterocycle, and as such, it exhibits characteristic absorption bands in the UV region. wikipedia.org These absorptions are primarily due to π → π* electronic transitions within the conjugated system of the ring. nih.gov
For the parent pyrazole molecule, a strong absorption maximum is observed around 203-210 nm. nih.gov The introduction of substituents onto the ring can cause a shift in the absorption maximum (λmax) and a change in its intensity. The N-methyl and C-ethyl alcohol groups on this compound are alkyl substituents and are expected to cause a slight bathochromic (red) shift of the π → π* transition compared to unsubstituted pyrazole. nih.gov The spectrum is not expected to show significant absorption in the visible range, as the molecule lacks extended chromophores. The UV-Vis spectrum is useful for quantitative analysis and for studying interactions that might alter the electronic structure of the pyrazole ring. researchgate.net
| Compound Type | Transition | Approximate λₘₐₓ (nm) | Solvent |
|---|---|---|---|
| Pyrazole | π → π | ~203 | Gas Phase nih.gov |
| Substituted Pyrazoles | π → π | 210 - 240 | Ethanol/DCM nih.govresearchgate.net |
| Pyrazole Azo Dyes | n → π* / π → π* | 312 - 359 | Ethanol nih.gov |
Computational and Theoretical Investigations of 2 1 Methyl 1h Pyrazol 5 Yl Ethan 1 Ol
Density Functional Theory (DFT) Studies on Electronic Structure, Reactivity, and Spectroscopic Properties
Density Functional Theory (DFT) is a cornerstone of quantum mechanical calculations in chemistry, offering detailed insights into the electronic structure and properties of molecules. eurasianjournals.comasrjetsjournal.org For 2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol, DFT studies are instrumental in elucidating its fundamental chemical nature.
Electronic Structure and Reactivity: DFT calculations are used to determine the distribution of electron density and the energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity; a large gap implies high stability, while a small gap suggests higher reactivity. nih.gov
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. asrjetsjournal.org For this compound, the region around the hydroxyl oxygen and the pyridine-like nitrogen of the pyrazole (B372694) ring would exhibit negative potential (red/yellow), indicating sites susceptible to electrophilic attack. Conversely, the hydrogen of the hydroxyl group would show a positive potential (blue), marking it as a site for nucleophilic interaction. asrjetsjournal.org
Global reactivity descriptors, derived from orbital energies, quantify the chemical reactivity and selectivity of the molecule. asrjetsjournal.org These descriptors offer a quantitative basis for understanding the molecule's behavior in chemical reactions.
Table 1: Representative Global Reactivity Descriptors Calculated via DFT This table presents typical descriptors that would be calculated for this compound based on DFT studies of analogous pyrazole derivatives.
| Descriptor | Symbol | Typical Formula | Significance |
| HOMO Energy | EHOMO | - | Electron-donating ability |
| LUMO Energy | ELUMO | - | Electron-accepting ability |
| Energy Gap | ΔE | ELUMO - EHOMO | Chemical reactivity and stability |
| Chemical Potential | µ | (EHOMO + ELUMO) / 2 | Tendency of electrons to escape |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Resistance to change in electron configuration |
| Electrophilicity Index | ω | µ² / (2η) | Propensity to accept electrons |
Spectroscopic Properties: DFT methods are also employed to predict spectroscopic data, which can then be compared with experimental results for structural validation. researchgate.net Calculated vibrational frequencies from DFT can be correlated with experimental FT-IR and Raman spectra, although computed harmonic frequencies are often scaled to correct for anharmonicity and other systematic errors. researchgate.net Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be accurately predicted, aiding in the assignment of experimental spectra. researchgate.net
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior and conformational flexibility of molecules over time. eurasianjournals.com For this compound, MD simulations can reveal its preferred shapes and how it interacts with solvents.
Conformational Landscapes: The ethanol (B145695) side chain of the molecule possesses rotational freedom around the C-C and C-O bonds. MD simulations can explore the potential energy surface associated with these rotations to identify the most stable conformations (conformers). researchgate.net By tracking the molecule's trajectory over nanoseconds, it is possible to understand the flexibility of the side chain and its orientation relative to the pyrazole ring. This analysis provides insights into the molecule's shape in different environments. bohrium.com
Solvation Effects: MD simulations are particularly useful for studying how a molecule behaves in a solvent. By placing the molecule in a simulation box filled with explicit solvent molecules (like water), one can observe the formation and dynamics of the solvation shell. researchgate.net These simulations can quantify the number of hydrogen bonds formed between the molecule's hydroxyl group or pyrazole nitrogens and surrounding water molecules. The analysis of radial distribution functions from these simulations provides detailed information about the structure of the solvent around the solute molecule. researchgate.netresearchgate.net Such studies are crucial for understanding solubility and how the solvent influences the molecule's conformational preferences.
Table 2: Typical Parameters for an MD Simulation of this compound in Water
| Parameter | Typical Value/Setting | Purpose |
| Force Field | AMBER, CHARMM, GROMOS | Describes the potential energy of the system |
| Water Model | TIP3P, SPC/E | Represents the water molecules in the simulation |
| Simulation Box | Cubic or Rectangular | Defines the periodic boundary conditions |
| Temperature | 298 K (25 °C) | Maintained using a thermostat (e.g., Nosé-Hoover) |
| Pressure | 1 atm | Maintained using a barostat (e.g., Parrinello-Rahman) |
| Simulation Time | 50-100 ns | Duration of the simulation to sample molecular motions |
| Time Step | 2 fs | Integration time step for solving equations of motion |
Reaction Pathway Energetics and Transition State Analysis
Understanding the mechanisms of chemical reactions, such as the synthesis of this compound, can be achieved by studying the energetics of reaction pathways. researchgate.net Computational methods allow for the mapping of the potential energy surface that connects reactants to products.
The synthesis of pyrazole derivatives can occur through various routes, such as the cyclocondensation of α,β-unsaturated ketones with hydrazine (B178648) derivatives. mdpi.compharmaguideline.com For a specific reaction, DFT calculations can be used to determine the geometries and energies of the reactants, products, intermediates, and, most importantly, the transition states. researchgate.net
The transition state is the highest energy point along the reaction coordinate, and its energy determines the activation energy of the reaction. Locating the transition state structure and calculating its energy is crucial for understanding the reaction rate and mechanism. researchgate.net Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state correctly connects the desired reactants and products. researchgate.net This analysis provides a detailed, step-by-step view of the chemical transformation at the molecular level.
Table 3: Hypothetical Energy Profile for a Reaction Step This table illustrates the type of energetic data obtained from reaction pathway analysis for a single step in a potential synthesis.
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | Starting materials | 0 (Reference) |
| Transition State | Highest energy point on the pathway | +25 |
| Products | Final materials of the step | -15 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Behavior Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their properties. ej-chem.org While widely used for biological activity, QSAR can also predict chemical behavior and physicochemical properties, excluding biological outcomes.
For a series of related pyrazole derivatives, a QSAR model can be developed to predict properties like solubility, boiling point, or partition coefficient (logP). imaging.org This process involves calculating a set of numerical values, known as molecular descriptors, for each compound. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., dipole moment, orbital energies). shd-pub.org.rs
A mathematical model, often using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), is then generated to find the best correlation between the descriptors and the property of interest. nih.govacs.org Such models can be used to predict the chemical behavior of new, unsynthesized compounds like this compound based solely on its structure.
Table 4: Examples of Molecular Descriptors for QSAR in Chemical Behavior Prediction
| Descriptor Class | Example Descriptor | Property Predicted |
| Constitutional | Molecular Weight | Boiling Point, Volatility |
| Topological | Wiener Index | Viscosity, Surface Tension |
| Geometric | Molecular Surface Area | Solubility |
| Electronic | Dipole Moment | Polarity, Intermolecular Forces |
| Quantum-Chemical | HOMO/LUMO Energies | Reactivity |
Intermolecular Interaction Analysis (e.g., Hydrogen Bonding, π-Stacking)
The way molecules of this compound interact with each other in the solid or liquid state is governed by non-covalent intermolecular forces. Understanding these interactions is key to predicting its physical properties.
Hydrogen Bonding: The presence of a hydroxyl (-OH) group makes hydrogen bonding a dominant intermolecular force for this compound. researchgate.net The hydroxyl hydrogen can act as a hydrogen bond donor, while the hydroxyl oxygen and the sp²-hybridized nitrogen atom of the pyrazole ring can act as hydrogen bond acceptors. aip.org This can lead to the formation of dimers, chains, or more complex three-dimensional networks in the condensed phase. nih.govresearchgate.net The strength and geometry of these hydrogen bonds can be analyzed using computational methods.
Table 5: Key Intermolecular Interactions for this compound
| Interaction Type | Donor/Acceptor Groups | Typical Distance | Estimated Energy (kcal/mol) |
| Hydrogen Bond | Donor: -OH; Acceptor: -OH, N(pyrazole) | O-H···O/N: 1.8 - 2.2 Å | -3 to -8 |
| π-π Stacking | Pyrazole Ring ↔ Pyrazole Ring | Centroid-Centroid: 3.5 - 4.0 Å | -1 to -3 |
| van der Waals | All atoms | - | Weak, cumulative effect |
Applications of 2 1 Methyl 1h Pyrazol 5 Yl Ethan 1 Ol in Materials Science and Catalysis
Coordination Chemistry: Use as a Ligand in Metal Complexes and Metal-Organic Frameworks (MOFs)
The pyrazole (B372694) ring system is a well-established ligand in coordination chemistry. The pyridine-like nitrogen atom of the pyrazole ring in 2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol can coordinate to a metal center. Furthermore, the hydroxyl group of the ethanol (B145695) side chain can also coordinate, allowing the molecule to act as a bidentate chelating ligand. This chelation can enhance the stability of the resulting metal complexes.
While direct studies on this compound are limited, the coordination chemistry of similar pyrazole-containing ligands is extensive. Pyrazolate anions, the deprotonated form of pyrazoles, are particularly effective bridging ligands that can link two or more metal centers, leading to the formation of di- or polynuclear complexes. uninsubria.it This bridging capability is fundamental in designing magnetic materials and multimetallic catalysts. For instance, mononuclear coordination complexes have been synthesized using N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, where the pyrazole nitrogen coordinates to metals like Cd(II), Cu(II), and Fe(II). nih.gov
In the realm of Metal-Organic Frameworks (MOFs), pyrazole derivatives are valued for constructing robust and functional materials. MOFs built with pyrazolate linkers have demonstrated high chemical stability, even in aqueous solutions across a wide pH range. berkeley.edu The incorporation of functional groups, such as the hydroxyl group in this compound, can introduce specific properties to the MOF, such as altering pore environments or serving as post-synthetic modification sites. Dicarboxylic derivatives of bis(pyrazol-1-yl)alkanes are also considered interesting building blocks for creating new MOFs. nih.gov
| Metal Ion | Coordinating Ligand Example | Resulting Complex/Framework Type | Potential Application |
|---|---|---|---|
| Cu(I) | 3-(2-pyridyl)-5-phenyl-pyrazole | Mononuclear Cationic Complex | Photoluminescent Materials nih.gov |
| Cd(II), Cu(II), Fe(II) | N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | Mononuclear Coordination Complex | Antibacterial Agents nih.gov |
| Ni(II) | 4,4′,4″-(benzene-1,3,5-triyl)tris(pyrazol-1-ide) | Pyrazolate-bridged MOF | Gas Capture berkeley.edu |
| Ag(I) | 1,3-bis(3-(2-pyridyl)pyrazol-1-ylmethyl)benzene | 1:1 Metal-to-Ligand Complex | Spectroscopic Ion Detection mocedes.org |
Precursor for Functional Materials and Polymers
Pyrazole derivatives are recognized as valuable intermediates in the synthesis of a variety of materials, including polymers and dyes. bohrium.com The this compound molecule possesses a reactive hydroxyl group, making it a suitable monomer for producing polyesters or polyethers through condensation polymerization. Additionally, it can be converted into other monomers, such as acrylates or epoxides, for use in free-radical or ring-opening polymerization.
Research has demonstrated the synthesis and polymerization of novel pyrazolopyridine derivatives, which were copolymerized with acrylic acid to create new polymer systems. uobaghdad.edu.iquobaghdad.edu.iq This highlights the capability of the pyrazole heterocycle to be incorporated into polymer backbones. In a different approach, small molecule pyrazole-isothiazole derivatives have been successfully transformed into nanofibers through electrospinning. rsc.org This process relies on the self-assembly of the molecules, driven by noncovalent interactions like hydrogen bonding and π-stacking, to form fibrous materials without the need for a conventional polymer matrix. rsc.org The presence of both a pyrazole ring and a hydroxyl group in this compound suggests its potential to be used in creating similar self-assembling materials or functional polymers.
Role in Homogeneous and Heterogeneous Catalysis for Organic Transformations
The application of pyrazole-containing complexes in catalysis is a significant area of research. In homogeneous catalysis, the pyrazole ligand can influence the steric and electronic properties of the metal center, thereby tuning its catalytic activity and selectivity. nih.govnih.gov Protic N-H pyrazole ligands can participate directly in catalytic cycles through metal-ligand cooperation, where the N-H bond is involved in substrate activation or proton transfer steps. nih.govmdpi.com Although this compound lacks the acidic N-H proton, its coordination to a metal center can still create highly effective catalysts for various transformations, such as hydrogenation and oxidation reactions. nih.govsouthwales.ac.uk
For heterogeneous catalysis, the hydroxyl group of this compound provides a convenient handle for immobilization onto solid supports like silica. bohrium.com This grafting process can lead to robust and recyclable catalysts. For instance, silica gel-bound enaminones and their Cu(II) complexes, which feature a nitrogen-based coordination site similar to pyrazoles, have been used as heterogeneous catalysts for [3+2] cycloaddition reactions. nih.gov The resulting supported catalysts often benefit from enhanced stability and ease of separation from the reaction products.
| Catalyst Type | Example System | Catalytic Reaction | Key Feature |
|---|---|---|---|
| Homogeneous | Protic pincer-type pyrazole ruthenium(II) complexes | Dehydrogenation, Transfer Hydrogenation | Metal-ligand cooperation involving the pyrazole N-H group. nih.gov |
| Homogeneous | [Au(CNCy)₂]BF₄ with chiral ferrocenylphosphine ligands | Asymmetric aldol reaction | Ligand effects control stereoselectivity. nih.gov |
| Heterogeneous | Silica gel-bound Cu(II) enaminone complexes | [3+2] Cycloaddition | Catalyst is reusable and easily separated. nih.gov |
| Heterogeneous | Polyoxomolybdate-based iron catalyst | Synthesis of functionalized pyrazoles | Reusable catalyst with stable recyclability. tandfonline.com |
Supramolecular Chemistry and Self-Assembly of Pyrazolylethanol-Based Systems
Supramolecular chemistry explores the non-covalent interactions that direct the organization of molecules into larger, well-defined structures. Pyrazole derivatives are excellent candidates for supramolecular assembly due to their ability to form hydrogen bonds and engage in π–π stacking. nih.gov N-unsubstituted pyrazoles can act as both hydrogen bond donors and acceptors, leading to the formation of various assemblies such as dimers, trimers, and catemers (polymeric chains). nih.govresearchgate.net
In this compound, the N1 position of the pyrazole is methylated, precluding the typical N-H---N hydrogen bonding seen in unsubstituted pyrazoles. However, the molecule can still participate in supramolecular assembly through other interactions. The hydroxyl group of the ethanol side chain is a potent hydrogen bond donor and acceptor, capable of forming strong intermolecular connections. Furthermore, the aromatic pyrazole ring can interact with adjacent rings via π–π stacking. The interplay of these forces can guide the self-assembly of the molecules into ordered architectures in the solid state or in solution. This behavior has been observed in related systems; for example, metal complexes of pyrazole-acetamide ligands form 1D and 2D supramolecular structures driven by various hydrogen bonding interactions. nih.gov In another example, specifically designed pyrazole derivatives were shown to interact with and disrupt the self-assembly of the tobacco mosaic virus coat protein, demonstrating the potential for pyrazole-based systems to control biological assembly processes. nih.gov
Chemical Diversity and Scaffold Exploration of 2 1 Methyl 1h Pyrazol 5 Yl Ethan 1 Ol Analogues
Design and Synthesis of Pyrazolylethanol-Based Hybrid Scaffolds
The molecular hybrid approach, which combines two or more pharmacophoric units into a single molecule, is a powerful strategy in drug design. mdpi.com This approach can lead to compounds with enhanced affinity, improved selectivity, or novel mechanisms of action. The 2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol scaffold is an ideal platform for creating such hybrid molecules. The terminal hydroxyl group provides a convenient handle for linking to other bioactive scaffolds via ester, ether, or other stable linkages.
The design process often involves identifying two distinct molecular scaffolds known to interact with different biological targets or different sites on the same target. For instance, the pyrazole (B372694) core is a well-known pharmacophore in many kinase inhibitors, while other heterocyclic systems might be chosen for their specific interactions. nih.gov By covalently linking the pyrazolylethanol moiety with another scaffold, such as a quinazolinone, indolinone, or another heterocycle, novel hybrid compounds can be generated. researchgate.net
The synthesis of these hybrids typically involves a multi-step process. A common synthetic route begins with the activation of the hydroxyl group of this compound, for example, by converting it to a tosylate or a halide. This activated intermediate can then undergo a nucleophilic substitution reaction with a suitable functional group on the second scaffold, such as a phenol, amine, or thiol. Alternatively, esterification or etherification reactions can be employed directly.
Table 1: Representative Synthetic Strategies for Pyrazolylethanol-Based Hybrid Scaffolds
| Hybrid Scaffold Type | Linking Moiety | General Synthetic Approach | Key Intermediates |
| Pyrazole-Quinazolinone | Ether Linkage | Williamson ether synthesis | 2-(1-methyl-1H-pyrazol-5-yl)ethyl tosylate and a hydroxy-substituted quinazolinone. |
| Pyrazole-Indolinone | Ester Linkage | Steglich esterification | This compound and a carboxy-substituted indolinone. |
| Pyrazole-Chalcone | Ether Linkage | O-alkylation of a hydroxy-chalcone | 2-(1-methyl-1H-pyrazol-5-yl)ethyl bromide and a suitable hydroxy-chalcone precursor. nih.gov |
| Pyrazole-Pyrimidine | Thioether Linkage | Nucleophilic substitution | 2-(1-methyl-1H-pyrazol-5-yl)ethyl tosylate and a mercapto-pyrimidine. sciencescholar.us |
These synthetic strategies allow for the systematic exploration of different linker lengths and compositions, as well as various substitution patterns on both the pyrazole and the partner scaffold, enabling the fine-tuning of the final compound's properties. researchgate.netnih.gov
Diversification Strategies and Library Synthesis via Parallel Chemistry
To efficiently explore the chemical space around the this compound core, high-throughput synthetic methods are employed. Parallel chemistry, a technique that allows for the simultaneous synthesis of a large number of compounds in a spatially separated manner, is particularly well-suited for this purpose. nih.govnih.gov This approach facilitates the rapid generation of a library of analogues for screening and structure-property relationship studies. nih.gov
Diversification can be achieved at several points on the pyrazolylethanol scaffold:
Modification of the Hydroxyl Group: The hydroxyl group can be converted into a wide range of functional groups, such as esters, ethers, carbamates, and amines, by reacting it with a library of carboxylic acids, alkyl halides, isocyanates, or other electrophiles.
Substitution on the Pyrazole Ring: While the starting material has a fixed substitution pattern, related pyrazole precursors can be used to introduce diversity at other positions of the pyrazole ring before the attachment of the ethanol (B145695) side chain.
Modification of the N-Methyl Group: Demethylation followed by re-alkylation with various alkylating agents can introduce diversity at the N1 position of the pyrazole ring.
Solution-phase parallel synthesis is often preferred for generating such libraries as it avoids the need for solid-phase resin attachment and cleavage steps, which can sometimes be problematic. nih.gov The general workflow involves dispensing the common pyrazolylethanol starting material into an array of reaction vessels (e.g., a 96-well plate). Then, a diverse set of building blocks is added to each well, followed by the addition of reagents and catalysts. After the reaction is complete, parallel purification techniques, such as automated flash chromatography or crystallization, are used to isolate the final products.
Table 2: Example of a Parallel Synthesis Scheme for a Pyrazolylethanol Ester Library
| Reaction Step | Procedure |
| 1. Dispensing | This compound solution is dispensed into each well of a 96-well reaction block. |
| 2. Building Block Addition | A diverse library of carboxylic acids (R-COOH) is added, with a different acid in each well. |
| 3. Reagent Addition | A coupling agent (e.g., DCC/DMAP or HATU) and a base are added to each well. |
| 4. Reaction | The reaction block is sealed and agitated at a controlled temperature for a specified time. |
| 5. Work-up & Purification | Parallel liquid-liquid extraction is performed, followed by purification using high-throughput chromatography. |
| 6. Analysis | The purity and identity of each compound in the library are confirmed using LC-MS. |
This methodology allows for the rapid generation of hundreds or even thousands of distinct pyrazolylethanol analogues, providing a rich dataset for exploring structure-property relationships. nih.govnih.gov
Structure-Property Relationships (Chemical Focus) in Derivatized Pyrazolylethanol Series
The systematic derivatization of the this compound scaffold allows for a detailed investigation of structure-property relationships (SPR). By making small, controlled changes to the molecular structure and observing the resulting changes in physicochemical properties, a deeper understanding of the molecule's behavior can be gained. dntb.gov.uaresearchgate.net
Key chemical properties that are often investigated include solubility, lipophilicity (logP), pKa, and chemical stability. These properties are crucial as they influence a compound's behavior in various chemical and biological systems.
Lipophilicity (logP): The lipophilicity of pyrazolylethanol analogues can be modulated by introducing different functional groups. For example, converting the terminal hydroxyl group to an ester with a long alkyl chain will significantly increase the logP, making the compound more lipophilic. Conversely, introducing polar groups, such as additional hydroxyls or amides, will decrease the logP.
Solubility: Aqueous solubility is often inversely related to lipophilicity. Analogues with polar functional groups, especially those capable of hydrogen bonding, tend to have higher aqueous solubility. For instance, converting the hydroxyl group to a primary amine or a short-chain polyethylene (B3416737) glycol ether would be expected to enhance water solubility.
Electronic Properties: The electronic nature of the pyrazole ring can be influenced by substituents. While the parent compound is fixed, the synthesis of analogues with electron-donating or electron-withdrawing groups on the pyrazole ring would alter the electron density of the system, affecting its reactivity and interaction with other molecules. researchgate.net
Table 3: Predicted Structure-Property Relationships for Hypothetical this compound Analogues
| Analogue Structure (Modification at the hydroxyl group) | Functional Group | Expected Change in Lipophilicity (logP) | Expected Change in Aqueous Solubility |
| 2-(1-methyl-1H-pyrazol-5-yl)ethyl acetate | Ester | Increase | Decrease |
| 2-(1-methyl-1H-pyrazol-5-yl)ethyl benzoate | Aromatic Ester | Significant Increase | Significant Decrease |
| 2-(1-methyl-1H-pyrazol-5-yl)ethylamine | Primary Amine | Slight Decrease | Increase |
| N-(2-(1-methyl-1H-pyrazol-5-yl)ethyl)acetamide | Amide | Similar/Slight Increase | Similar/Slight Decrease |
| 2-(1-methyl-1H-pyrazol-5-yl)ethanethiol | Thiol | Slight Increase | Decrease |
These relationships are often quantified using computational models (QSAR/QSPR) to build predictive tools for designing future analogues with desired properties. researchgate.net Experimental validation through techniques like HPLC for logP determination and nephelometry for solubility measurements is crucial.
Synthesis of Pyrazolo[5,1-c]nih.govresearchgate.netresearchgate.nettriazoles and Related Fused Heterocycles from Pyrazolylethanol Precursors
The this compound scaffold can also serve as a precursor for the synthesis of more complex, fused heterocyclic systems. Pyrazolo[5,1-c] nih.govresearchgate.netresearchgate.nettriazoles, for example, are a class of bicyclic nitrogen heterocycles with applications in materials science and as bioactive compounds. researchgate.net The synthesis of these fused systems from a pyrazolylethanol precursor requires the strategic conversion of the ethanol side chain into a reactive group suitable for cyclization.
A plausible synthetic route would involve a multi-step transformation:
Oxidation: The primary alcohol of this compound can be oxidized to the corresponding carboxylic acid, 2-(1-methyl-1H-pyrazol-5-yl)acetic acid.
Functional Group Interconversion: The carboxylic acid can then be converted to an acid chloride or activated ester, followed by reaction with hydrazine (B178648) to form the corresponding acyl hydrazide.
Cyclization: The acyl hydrazide can then undergo cyclization reactions. For instance, reaction with a one-carbon electrophile (e.g., triethyl orthoformate) followed by cyclization can lead to a triazole ring. More commonly, the pyrazole ring itself needs to be functionalized with a leaving group adjacent to an amino group, which then participates in the cyclization. An alternative strategy involves first converting the pyrazole into a 5-aminopyrazole derivative. The ethanol side chain would need to be modified or built up from a different starting material in this case.
However, a more direct approach for forming a fused ring system would involve converting the ethanol side chain into a group that can react with a pre-functionalized pyrazole. For example, if starting from a 5-amino-1-methyl-1H-pyrazole derivative, the ethanol side chain could be introduced and then modified. A more common literature approach involves the diazotization of a 5-aminopyrazole followed by coupling with an active methylene (B1212753) compound to initiate the formation of a fused triazine ring. tubitak.gov.trnih.gov
Table 4: General Synthetic Pathway to Fused Pyrazoles from Pyrazole Precursors
| Precursor Type | Key Reaction | Fused System Formed | Reference Reaction Type |
| 5-Aminopyrazole | Diazotization and coupling with malononitrile | Pyrazolo[5,1-c] nih.govresearchgate.netresearchgate.nettriazine | Described for similar systems. tubitak.gov.tr |
| 5-Hydrazinopyrazole | Condensation with a 1,3-dicarbonyl compound | Pyrazolo[5,1-b]pyridazine | Standard heterocycle synthesis. |
| Pyrazole with adjacent amino and cyano groups | Cyclization with hydrazine | Pyrazolo[3,4-d]pyrimidine | Condensation chemistry. nih.gov |
While direct conversion of this compound is challenging, its structural motif can be incorporated into precursors designed for these cyclization reactions, highlighting the versatility of the pyrazole core in constructing complex heterocyclic frameworks.
Bioinorganic and Mechanistic Biological Interactions of 2 1 Methyl 1h Pyrazol 5 Yl Ethan 1 Ol Non Clinical Focus
Chelation Chemistry with Biologically Relevant Metal Ions and Metalloproteins
The nitrogen atoms of the pyrazole (B372694) ring in 2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol can act as Lewis bases, making them available for coordination with metal ions. This chelating ability is a well-documented characteristic of pyrazole-containing ligands. The interaction with biologically significant metal ions such as copper(II), zinc(II), and cobalt(II) is of particular interest due to their roles in various enzymatic and physiological processes nih.gov.
The stability of metal complexes with pyrazole-based ligands is quantified by their stability constants (log K), which reflect the equilibrium of the complex formation in solution wikipedia.org. Studies on various substituted pyrazoles have demonstrated their capacity to form stable complexes with a range of metal ions, including transition metals and lanthanides materialsciencejournal.orgresearchgate.net. The coordination can lead to the formation of mononuclear or polynuclear complexes, depending on the ligand structure and reaction conditions researchgate.net.
For instance, studies on substituted pyrazoles with lanthanide metal ions like Nd(III), Pr(III), and Sm(III) have shown the formation of stable chelates. The stability of these complexes is influenced by factors such as the nature of the substituents on the pyrazole ring and the ionic radius of the metal ion materialsciencejournal.org. The table below presents representative stability constant data for pyrazole-type ligands with various metal ions, illustrating the chelating potential of this class of compounds. It is important to note that these are analogous compounds, and the precise stability constants for this compound would require experimental determination.
Table 1: Stability Constants (log K) of Metal Complexes with Analogous Pyrazole-Based Ligands
| Ligand | Metal Ion | log K1 | log K2 | Solvent System | Reference |
|---|---|---|---|---|---|
| 3-(2'-Hydroxy-5'chlorophenyl)-4-(4'-chlorobenzoyl)-5-(4'-N,N-dimethyl aminophenyl)-1-phenyl pyrazole | Nd(III) | 10.25 | 8.95 | 70% dioxane-water | |
| 3-(2'-Hydroxy-5'chlorophenyl)-4-(4'-chlorobenzoyl)-5-(4'-N,N-dimethyl aminophenyl)-1-phenyl pyrazole | Pr(III) | 10.12 | 8.83 | 70% dioxane-water | |
| 3-(2'-Hydroxy-5'chlorophenyl)-4-(4'-chlorobenzoyl)-5-(4'-N,N-dimethyl aminophenyl)-1-phenyl pyrazole | Sm(III) | 10.48 | 9.12 | 70% dioxane-water | |
| 3-(3'-nitrophenyl)-4-(4'-chlorobenzoyl)-5-(2-hydroxyphenyl) pyrazole | Cu(II) | 12.54 | 11.82 | 70% dioxane-water | researchgate.net |
| 3-(3'-nitrophenyl)-4-(4'-chlorobenzoyl)-5-(2-hydroxyphenyl) pyrazole | Co(II) | 10.95 | 10.28 | 70% dioxane-water | researchgate.net |
| 3-(3'-nitrophenyl)-4-(4'-chlorobenzoyl)-5-(2-hydroxyphenyl) pyrazole | Ni(II) | 10.43 | 9.81 | 70% dioxane-water | researchgate.net |
The interaction of this compound with metalloproteins would likely involve the displacement of weakly bound ligands, such as water, from the metal's coordination sphere. The pyrazole nitrogen atoms could directly coordinate with the metal center of a metalloenzyme, potentially altering its catalytic activity.
Molecular Recognition and Binding Studies with Biological Macromolecules (e.g., enzymes, receptors) – strictly mechanistic in vitro/computational
The ability of this compound to interact with biological macromolecules like enzymes and receptors can be predicted through computational molecular docking studies and inferred from in vitro studies of similar pyrazole derivatives. These studies help to understand the binding modes and affinities of small molecules within the active or allosteric sites of proteins.
Computational studies on various pyrazole derivatives have demonstrated their potential to bind to a range of protein targets. For example, pyrazole analogs have been shown to interact with the active sites of enzymes such as carbonic anhydrase and various protein kinases tandfonline.com. The binding is typically stabilized by a network of hydrogen bonds, hydrophobic interactions, and sometimes π-π stacking between the pyrazole ring and aromatic residues in the protein's binding pocket.
A study on pyrazole-based inhibitors of p38 MAP kinase revealed a strong correlation between the dissociation constant (Kd) and the IC50 value, indicating that the binding affinity is a key determinant of inhibitory potency nih.gov. The thermodynamic parameters of binding, such as enthalpy (ΔH) and entropy (ΔS), can provide further insights into the nature of the interaction. For many pyrazole derivatives, binding is driven by favorable enthalpic contributions, suggesting strong hydrogen bonding and van der Waals interactions nih.gov.
The table below summarizes the findings from computational docking studies of various pyrazole derivatives with different protein targets, providing an indication of the potential binding affinities and interactions that could be expected for this compound.
Table 2: Computational Binding Affinities of Analogous Pyrazole Derivatives with Protein Targets
| Pyrazole Derivative | Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) | Reference |
|---|---|---|---|---|
| Pyrazole-carboxamide derivative | Carbonic Anhydrase I | -8.5 | His94, His96, His119, Thr199, Thr200 | mocedes.org |
| Pyrazole-carboxamide derivative | Carbonic Anhydrase II | -9.2 | His94, His96, His119, Thr199, Thr200 | mocedes.org |
| Thieno[2,3-c]pyrazole derivative | Fgr Kinase | -7.8 | Met341, Leu273, Val281 | mdpi.com |
| Thieno[2,3-c]pyrazole derivative | Hck Kinase | -8.1 | Met341, Leu273, Val281 | mdpi.com |
In vitro studies with pyrazole and its simple derivatives have shown inhibitory effects on enzymes like alcohol dehydrogenase and cytochrome P-450 nih.gov. These inhibitions are often competitive, suggesting that the pyrazole moiety occupies the substrate-binding site.
Investigation of Fundamental Biochemical Pathway Interventions at the Molecular Level
Pyrazole derivatives have been shown to modulate various signaling pathways, often through direct interaction with key protein components of these cascades. While specific data for this compound is not available, the broader class of pyrazole-containing molecules has been implicated in the modulation of pathways related to inflammation, cell proliferation, and apoptosis.
For instance, certain triaryl pyrazole compounds have been identified as inhibitors of Toll-like receptor (TLR) signaling pathways nih.gov. These compounds are thought to interfere with the protein-protein interactions of TIR domains, which are crucial for downstream signaling. This suggests that pyrazole scaffolds can disrupt specific protein-protein interfaces within a signaling cascade.
Other studies have shown that pyrazole derivatives can affect the phosphorylation status of key signaling proteins. A carbazole and pyrazole-containing compound was found to alter the phosphorylation of AKT and c-RAF and modulate the expression of MAP2K, suggesting an interaction with G-protein coupled receptor (GPCR) signaling pathways nih.gov. The table below provides examples of how different pyrazole analogs have been observed to intervene in specific biochemical pathways.
Table 3: Examples of Biochemical Pathway Interventions by Analogous Pyrazole Derivatives
| Pyrazole Derivative Class | Pathway/Target | Observed Molecular Effect | Reference |
|---|---|---|---|
| Triaryl pyrazoles | Toll-like Receptor (TLR) Signaling | Inhibition of TIR domain dimerization | nih.gov |
| Carbazole-pyrazole hybrid | G-protein coupled receptor (GPCR) signaling | Altered phosphorylation of AKT and c-RAF; modulated MAP2K expression | nih.gov |
| Thieno[2,3-c]pyrazole derivative | Kinase signaling in cancer cells | Reduced phosphorylation of p38, CREB, Akt, and STAT3; induced hyperphosphorylation of Fgr, Hck, and ERK 1/2 | mdpi.com |
| 1,3-diphenyl-1H-pyrazole | MEK-dependent pathways | Inhibition of MEK through hydrophobic interactions in the ATP-binding pocket | frontiersin.org |
Probing Protein-Ligand Interactions through Biophysical Techniques
A variety of biophysical techniques are employed to characterize the interactions between small molecules and proteins, providing quantitative data on binding affinity, stoichiometry, kinetics, and thermodynamics elsevierpure.comresearchgate.net. Techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and fluorescence spectroscopy are powerful tools for such investigations.
For example, a study on the binding of a bioactive pyrazole-based probe with serum albumins utilized fluorescence quenching and anisotropy to determine the binding constants and stoichiometry of the interaction nih.gov. The thermodynamic parameters obtained from these studies indicated that hydrogen bonding and hydrophobic interactions were the primary driving forces for binding.
Biacore technology, a form of SPR, has been used to characterize the thermodynamic and kinetic parameters of pyrazole derivatives binding to p38 MAP kinase nih.gov. This technique allows for the determination of association (kon) and dissociation (koff) rate constants, providing a more detailed picture of the binding event than equilibrium-based methods alone.
The following table presents hypothetical data that could be obtained for the interaction of this compound with a generic protein kinase, based on typical values observed for similar small molecule-protein interactions.
Table 4: Hypothetical Biophysical Data for the Interaction of this compound with a Protein Kinase
| Biophysical Technique | Parameter | Hypothetical Value | Implication |
|---|---|---|---|
| Isothermal Titration Calorimetry (ITC) | Dissociation Constant (Kd) | 10 µM | Moderate binding affinity |
| Enthalpy Change (ΔH) | -8.5 kcal/mol | Favorable hydrogen bonding and van der Waals interactions | |
| Entropy Change (TΔS) | -2.1 kcal/mol | Some loss of conformational freedom upon binding | |
| Surface Plasmon Resonance (SPR) | Association Rate Constant (kon) | 1 x 10^4 M⁻¹s⁻¹ | Relatively slow association |
| Dissociation Rate Constant (koff) | 1 x 10⁻¹ s⁻¹ | Relatively fast dissociation | |
| Fluorescence Spectroscopy | Quenching Constant (Ksv) | 5 x 10^3 M⁻¹ | Ligand binding in proximity to tryptophan/tyrosine residues |
These biophysical approaches are essential for a detailed mechanistic understanding of how this compound interacts with its biological targets, guiding further optimization in potential drug discovery efforts.
Emerging Research Frontiers and Future Perspectives
Integration with Advanced Flow Chemistry and Automated Synthesis Platforms
The synthesis of highly substituted pyrazoles can be significantly enhanced through the adoption of advanced flow chemistry and automated synthesis platforms. nih.gov These technologies offer precise control over reaction parameters, leading to improved yields, higher purity, and enhanced safety, particularly when dealing with hazardous intermediates. nih.gov For a molecule like 2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol, a multi-step synthesis could be streamlined into a continuous, automated process.
An "assembly line" approach, where the pyrazole (B372694) core is first synthesized and then sequentially modified in downstream reactor modules, could be envisioned. nih.gov This modular strategy would allow for rapid diversification, enabling the efficient production of a library of derivatives with varied functionalities. Such automated library synthesis has been successfully applied to other N-hydroxyethyl pyrazole trifluoroborates, demonstrating the feasibility of this approach for generating diverse compound arrays with a range of physicochemical properties. whiterose.ac.uk The integration of flow chemistry would not only accelerate the synthesis of this compound itself but also facilitate the exploration of its chemical space for various applications.
| Technology | Potential Advantages for Synthesizing this compound | Key Parameters to Control |
| Flow Chemistry | Improved reaction kinetics, enhanced safety, higher yields, and purity. nih.gov | Flow rate, temperature, pressure, residence time. |
| Automated Synthesis | High-throughput screening of reaction conditions, rapid library generation. whiterose.ac.uk | Reagent stoichiometry, solvent selection, purification methods. |
Development of Novel Spectroscopic Probes and Sensing Applications
The pyrazole scaffold is a well-established component in the design of fluorescent chemosensors due to its excellent electronic properties and synthetic versatility. nih.gov Pyrazole-based probes have been developed for the detection of a variety of metal ions, including Zn²⁺, Cd²⁺, Fe³⁺, and Hg²⁺. rsc.orgresearchgate.netsemanticscholar.org These sensors often operate on a "turn-on" or "turn-off" fluorescence mechanism, where the presence of the target analyte induces a significant change in the emission intensity. rsc.org
The structure of this compound, with its hydroxyl group and the nitrogen atoms of the pyrazole ring, provides potential coordination sites for metal ions. By incorporating this molecule into a larger conjugated system, it is conceivable to design novel fluorescent probes. The ethanol (B145695) side chain could be further functionalized to introduce specific recognition moieties, thereby tailoring the selectivity of the sensor for a particular analyte. The development of such probes would be valuable for applications in environmental monitoring and biological imaging. nih.govnih.gov
| Analyte | Sensing Mechanism | Potential Application |
| Metal Ions (e.g., Zn²⁺, Fe³⁺) | Chelation-enhanced fluorescence (CHEF). researchgate.netsemanticscholar.org | Biological imaging, environmental monitoring. |
| Anions | Hydrogen bonding interactions. | Chemical process monitoring. |
Potential in Smart Materials and Responsive Chemical Systems
The incorporation of pyrazole units into polymeric structures has been shown to yield materials with interesting properties, including high thermal stability and optical activity. ias.ac.in The ability of the pyrazole ring to participate in dynamic covalent bonds, such as thermally reversible pyrazole-urea bonds, opens up possibilities for the creation of responsive and adaptive materials. nih.gov These "smart" materials can change their properties in response to external stimuli like temperature, pH, or light.
This compound could serve as a valuable monomer or cross-linking agent in the synthesis of such materials. The hydroxyl group provides a reactive handle for polymerization, while the pyrazole core could impart the desired responsive characteristics. For instance, polymers incorporating this moiety could exhibit tunable solubility or mechanical properties. Furthermore, the coordination capabilities of the pyrazole ring could be exploited to create metallopolymers with interesting photoluminescent or catalytic properties. mdpi.com
| Material Type | Potential Property | Triggering Stimulus |
| Responsive Polymers | Reversible cross-linking, tunable solubility. nih.gov | Temperature, pH. |
| Coordination Polymers | Photoluminescence, catalytic activity. mdpi.com | Presence of metal ions. |
Unexplored Reactivity Patterns and Mechanistic Challenges
While the general reactivity of pyrazoles is well-documented, the specific reactivity of this compound presents several avenues for exploration. globalresearchonline.net The interplay between the N-methylated pyrazole ring and the ethanol side chain could lead to novel transformations. For instance, intramolecular reactions, such as cyclization to form fused heterocyclic systems, could be investigated under various conditions.
A key mechanistic challenge in pyrazole chemistry is controlling the regioselectivity of reactions like N-alkylation. acs.org While the nitrogen at the 1-position in the parent compound is already methylated, the reactivity of the second nitrogen atom upon potential demethylation or in related derivatives remains an area of interest. Computational studies, including density functional theory (DFT) calculations, could provide valuable insights into the electronic structure and predict the most likely sites for electrophilic or nucleophilic attack, guiding synthetic efforts. eurasianjournals.com Understanding these mechanistic details is crucial for unlocking the full synthetic potential of this molecule.
| Reaction Type | Potential Outcome | Mechanistic Question |
| Intramolecular Cyclization | Formation of novel fused heterocycles. | Ring-chain tautomerism possibilities. |
| Oxidation of Ethanol Side Chain | Synthesis of corresponding aldehyde or carboxylic acid. | Selectivity and over-oxidation control. |
| Electrophilic Aromatic Substitution | Functionalization of the pyrazole ring at C4. | Influence of the ethanol side chain on regioselectivity. |
Role in Advanced Chemical Education and Research Methodologies
The synthesis and characterization of this compound can serve as an excellent case study in advanced chemical education. Its multi-step synthesis from readily available starting materials provides a practical example for teaching modern synthetic methodologies, including techniques for regioselective control. nih.govresearchgate.net The characterization of the final product and its intermediates using spectroscopic techniques such as NMR and mass spectrometry would offer students hands-on experience in structure elucidation.
Furthermore, this compound can be used as a model system for introducing students to research-oriented topics. For example, a project could involve the design and synthesis of a small library of derivatives, followed by the investigation of their properties, such as their potential as fluorescent probes or their antimicrobial activity. This approach would not only reinforce fundamental chemical principles but also provide students with a glimpse into the process of drug discovery and materials science research.
| Educational Level | Learning Objective | Potential Experiment |
| Undergraduate Organic Chemistry | Understanding heterocyclic synthesis and spectroscopy. | Multi-step synthesis and spectroscopic characterization. |
| Advanced Undergraduate/Graduate | Introduction to medicinal or materials chemistry research. | Synthesis of derivatives and screening for biological or material properties. |
Q & A
What are the common synthetic routes for preparing 2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol, and what reaction conditions are critical for optimizing yield?
Basic
The synthesis typically involves functionalizing pyrazole precursors via alkylation or reduction. For example, borane-dimethyl sulfide (BH₃·SMe₂) can reduce ketones or esters to secondary alcohols under mild conditions, as demonstrated in the reduction of analogous pyrazole derivatives . Reaction optimization requires strict control of temperature (e.g., reflux in ethanol/acetic acid mixtures) and stoichiometric ratios of reagents like phenylhydrazine or sodium borohydride. Purification via silica gel chromatography and recrystallization (e.g., using ethanol) is critical to isolate the product in moderate yields (~45%) .
How can X-ray crystallography resolve ambiguities in the molecular structure of this compound derivatives?
Advanced
Single-crystal X-ray diffraction (SC-XRD) is indispensable for resolving stereochemical uncertainties. For pyrazole derivatives, the pyrazole ring’s dihedral angles with substituents (e.g., methoxyphenyl or hydroxyphenyl groups) provide insights into conformational flexibility . Hydrogen atoms are often located via difference Fourier synthesis and refined using riding models (C–H = 0.95–0.98 Å), while hydroxyl hydrogens are freely refined. Challenges include handling twinned data or high thermal motion, which can be mitigated using SHELXL’s robust refinement tools (e.g., restraints for disordered moieties) .
Which spectroscopic techniques are most effective for characterizing this compound?
Basic
Key techniques include:
- ¹H/¹³C NMR : Assign pyrazole ring protons (δ 7.0–8.0 ppm) and ethanol side-chain signals (δ 3.5–4.5 ppm for –CH₂OH). Coupling patterns distinguish regioisomers .
- IR Spectroscopy : Confirm hydroxyl (–OH) stretches (~3200–3600 cm⁻¹) and pyrazole C=N/C–N vibrations (~1500–1600 cm⁻¹).
- Mass Spectrometry (MS) : Validate molecular weight via ESI-MS or HRMS, ensuring no fragmentation of the labile pyrazole ring .
How can regioselectivity challenges during pyrazole alkylation be addressed in synthesis?
Advanced
Regioselectivity in pyrazole alkylation depends on steric/electronic factors. For example, bulky bases (e.g., n-BuLi) favor alkylation at the less hindered N-1 position. Reaction monitoring via TLC or in-situ NMR helps track intermediate formation. Computational methods (DFT) can predict favorable transition states, but experimental validation using SC-XRD is essential to confirm the final product’s regiochemistry . Adjusting solvent polarity (e.g., THF vs. DMF) and temperature (−78°C to reflux) further modulates selectivity .
What strategies are used to evaluate the biological activity of pyrazole-ethanol derivatives?
Advanced
Biological assessment involves:
- In Vitro Assays : Test cytotoxicity (MTT assay) or enzyme inhibition (e.g., kinases) using purified targets. Pyrazole derivatives often exhibit antipruritic or anti-inflammatory activity, requiring dose-response studies (IC₅₀ determination) .
- Structural-Activity Relationships (SAR) : Modify the ethanol side chain (e.g., introduce halogens or methyl groups) to probe interactions with hydrophobic binding pockets.
- Metabolic Stability : Use liver microsomes to assess oxidative degradation, guided by LC-MS/MS .
How are data contradictions between spectroscopic and crystallographic results resolved?
Advanced
Discrepancies between NMR (dynamic solution-state data) and SC-XRD (static solid-state data) often arise from conformational flexibility. For example, NMR may suggest free rotation of a substituent, while crystallography reveals a fixed conformation due to crystal packing. To resolve this:
Perform variable-temperature NMR to study dynamic effects.
Use computational tools (e.g., molecular dynamics simulations) to model solution-state behavior.
Validate with multiple crystal forms (polymorphs) to rule out packing artifacts .
What are the key considerations in designing stability studies for pyrazole-ethanol derivatives?
Advanced
Stability studies require:
- Forced Degradation : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light to identify degradation pathways (e.g., oxidation of the ethanol group).
- HPLC-PDA/MS Analysis : Monitor degradation products and quantify impurities (<0.1% thresholds).
- pH-Dependent Stability : Assess hydrolysis rates in buffers (pH 1–13) to predict shelf-life under physiological conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
